

Physical and chemical properties of adenosine dialdehyde

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Compound of Interest

Compound Name: Adenosine dialdehyde

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An In-depth Technical Guide on the Core Physical and Chemical Properties of **Adenosine Dialdehyde**

Abstract

Adenosine dialdehyde (AdOx), a periodate-oxidized derivative of adenosine, serves as a potent pharmacological tool for researchers, scientists, and drug development professionals.^[1] Its principal mechanism of action is the irreversible inhibition of S-adenosylhomocysteine (SAH) hydrolase, a pivotal enzyme in cellular methylation reactions.^{[1][2][3]} This inhibition causes the intracellular buildup of SAH, a feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.^{[1][4][5]} Consequently, AdOx indirectly modulates a vast array of cellular processes governed by methylation, including gene expression, signal transduction, and metabolism.^[1] This guide provides a comprehensive overview of the core properties of **adenosine dialdehyde**, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and related experimental workflows.

Chemical and Physical Properties

Adenosine dialdehyde is a purine nucleoside analogue derived from the periodate oxidation of adenosine.^{[1][3][6]} This structural modification, which cleaves the C2'-C3' bond of the ribose ring to form two aldehyde groups, is crucial to its biological activity.^{[1][3]} It typically presents as a white to off-white crystalline solid.^{[2][6]}

Table 1: Physicochemical Properties of **Adenosine Dialdehyde**

Property	Value	Reference(s)
IUPAC Name	2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-hydroxypropanal	[3]
Alternate Names	AdOx, Periodate-oxidized adenosine	[1]
CAS Number	34240-05-6	[1][2][3][4]
Molecular Formula	C ₁₀ H ₁₁ N ₅ O ₄	[1][2][3][4]
Molecular Weight	265.23 g/mol	[1][3][4][6]
Appearance	White to off-white crystalline solid	[2][6]
Purity	≥90-98%	[1][2][7]
UV Maximum (λ _{max})	259 nm	[2]
SMILES	O=CC(OC(C=O)CO)N1C=NC2=C(N)N=CN=C12	[6]

Table 2: Solubility and Storage of **Adenosine Dialdehyde**

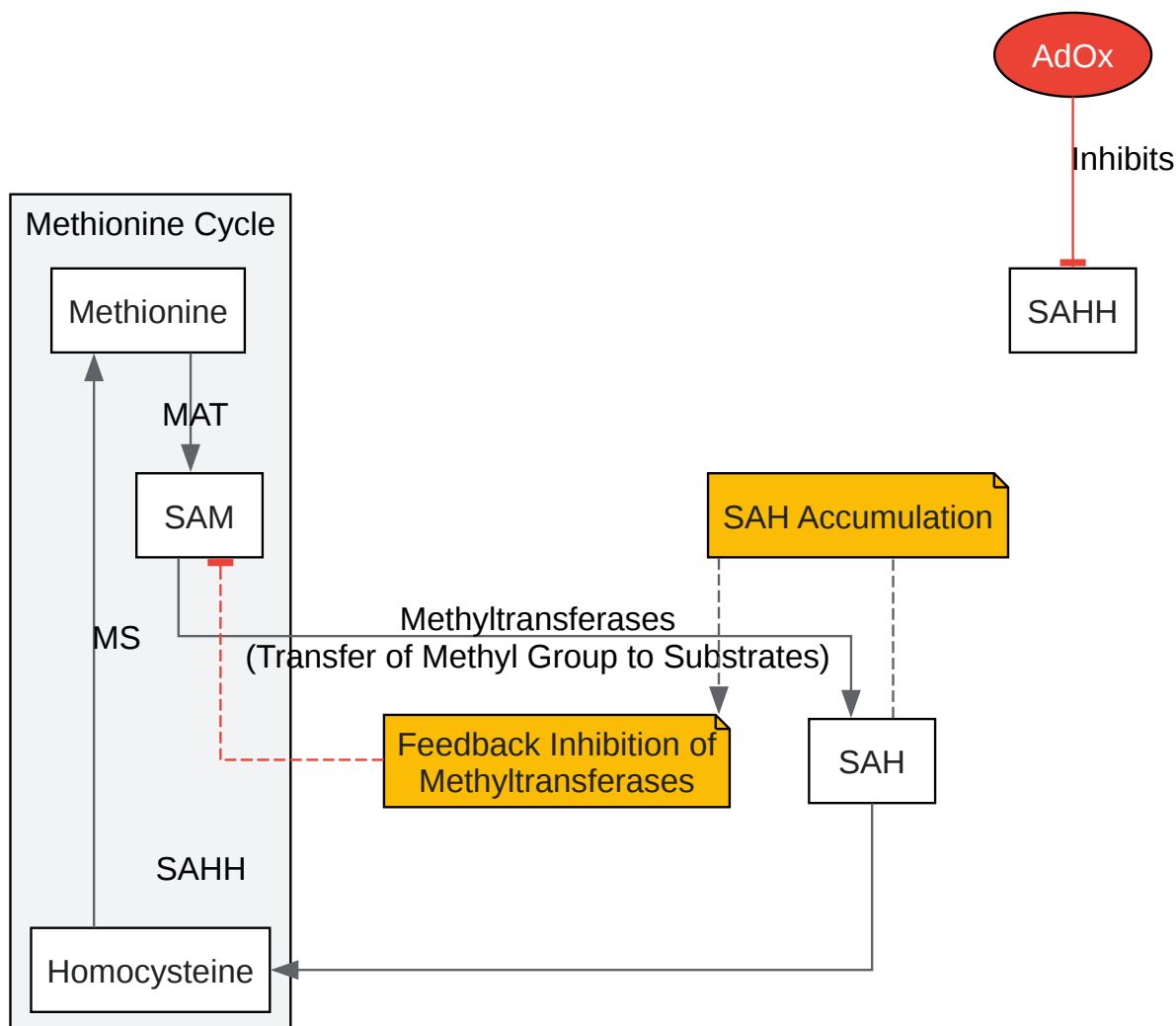
Property	Value	Reference(s)
Solubility		
DMSO	≥10-100 mg/mL (multiple values reported)	[2][3][4][6]
DMF	10 mg/mL	[2]
PBS (pH 7.2)	0.1 mg/mL	[2]
Water	Insoluble	[3][4]
Ethanol	Insoluble	[4]
Storage (Powder)	-20°C for up to 3 years	[3]
Storage (in DMSO)	-80°C for 6 months; -20°C for 1 month	[6]

Mechanism of Action and Signaling Pathways

The primary biological function of AdOx stems from its ability to disrupt the cellular methylation cycle. This indirect inhibition affects a multitude of downstream processes and signaling cascades.

Core Mechanism: Inhibition of Methylation

AdOx is a potent, irreversible inhibitor of S-adenosylhomocysteine (SAH) hydrolase (SAHH), with reported IC_{50} and K_i values in the nanomolar range.[2][4][5][6] SAHH is the enzyme responsible for the hydrolysis of SAH into adenosine and homocysteine.[1][5] By blocking SAHH, AdOx causes SAH to accumulate within the cell.[1][4][5] This accumulated SAH then acts as a potent product inhibitor of SAM-dependent methyltransferases, which are essential for the methylation of biomolecules like DNA, RNA, histones, and other proteins.[1][5]



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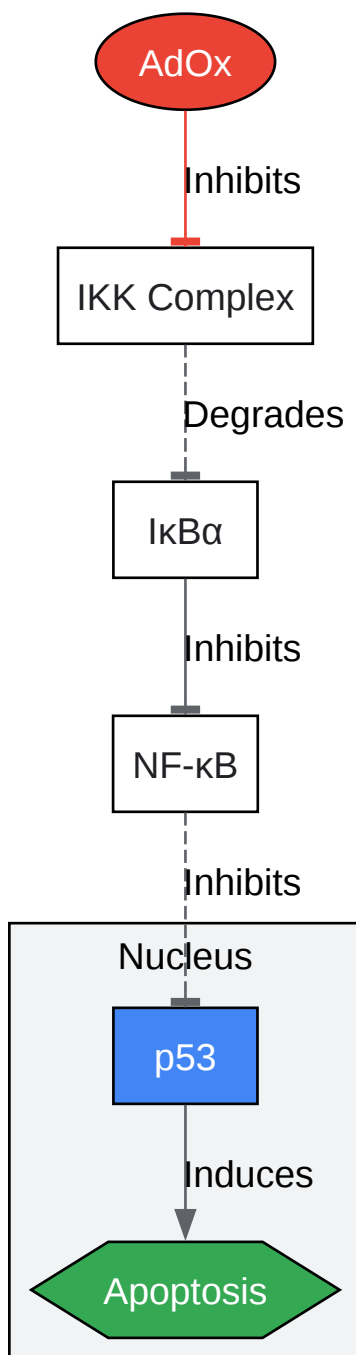
Mechanism of **Adenosine Dialdehyde (AdOx)** action.

Downstream Signaling Pathways

The global hypomethylation induced by AdOx affects several key signaling pathways implicated in cancer and other diseases.

- **NF- κ B and p53 Pathways:** AdOx treatment has been shown to inhibit the Tax-activated NF- κ B pathway.[4] This occurs through the degradation of the I κ B kinase (IKK) complex and the stabilization of the NF- κ B inhibitor, I κ B α . [4] The inhibition of NF- κ B can lead to the

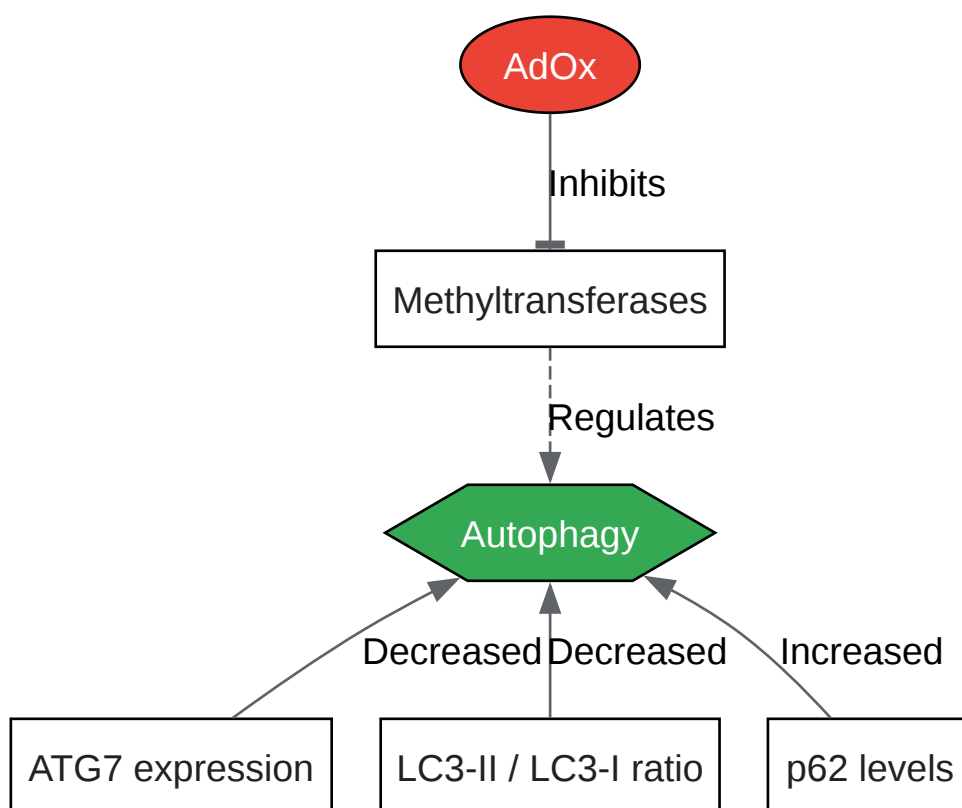
reactivation of the tumor suppressor p53 and the induction of its target genes, ultimately promoting apoptosis.[4][8]



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AdOx induces p53-mediated apoptosis via NF-κB.

- Autophagy Regulation: In breast and lung cancer cell lines, AdOx treatment has been found to inhibit autophagy.[9] This is evidenced by a decrease in the expression of ATG7, a reduction in the LC3-II to LC3-I ratio, and an accumulation of p62, indicating a blockage in the autophagic flux.[9]



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AdOx inhibits autophagy in cancer cells.

Experimental Protocols

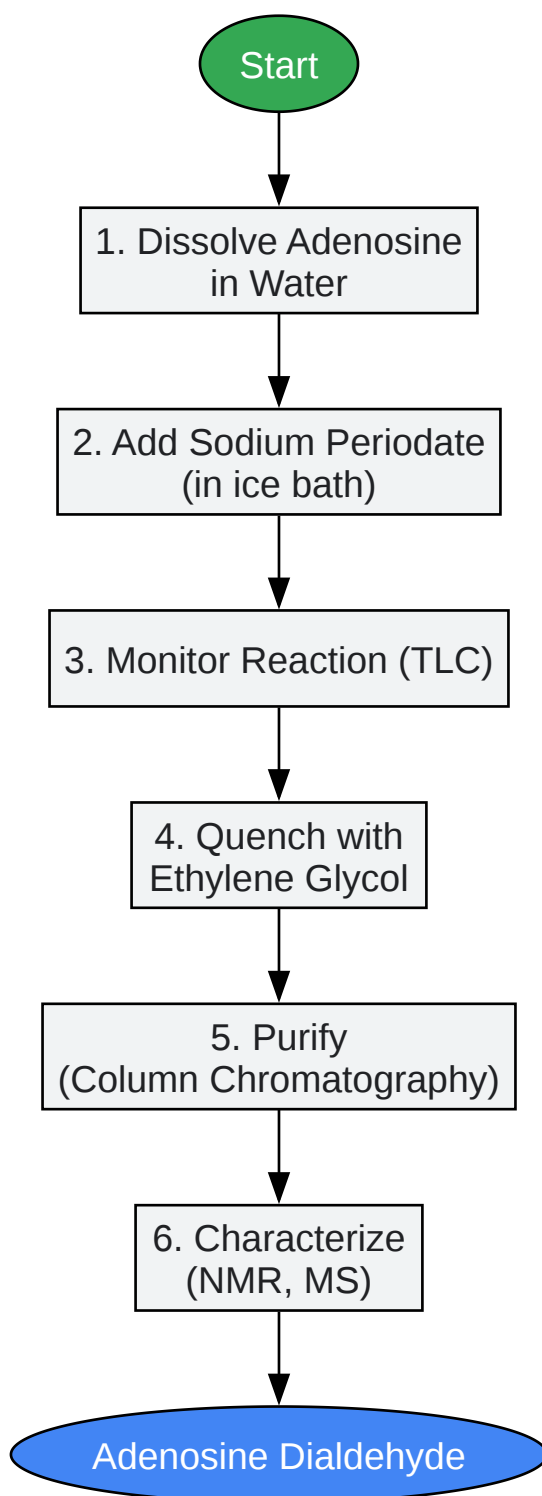
The following section details methodologies for key experiments involving **adenosine dialdehyde**.

Synthesis of Adenosine Dialdehyde

This protocol describes the synthesis of AdOx from adenosine via periodate oxidation.[1]

- Materials:

- Adenosine
- Sodium periodate (NaIO_4)
- Ethylene glycol
- Distilled water
- Light-protected reaction vessel
- Stirring apparatus and ice bath
- Thin Layer Chromatography (TLC) supplies
- Purification system (e.g., column chromatography)
- Procedure:
 - Dissolve adenosine in distilled water within a light-protected reaction vessel.
 - Cool the solution in an ice bath.
 - While stirring, slowly add a molar excess of sodium periodate solution to the adenosine solution.
 - Monitor the reaction's progress using TLC. The reaction is typically complete within a few hours.
 - Quench the excess periodate by adding a few drops of ethylene glycol.
 - Purify the resulting **Adenosine dialdehyde** from the reaction mixture using an appropriate method like column chromatography.
 - Characterize the final product using techniques such as NMR and mass spectrometry to confirm its identity and purity.



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Workflow for the synthesis of **Adenosine dialdehyde**.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of AdOx on cultured cells.^{[1][8]}

- Materials:
 - Cultured cells (e.g., HeLa, MCF-7)
 - 96-well plates
 - Complete cell culture medium
 - **Adenosine dialdehyde** (AdOx) stock solution (e.g., 10 mM in DMSO)
 - MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
 - Solubilization solution (e.g., DMSO or SDS in HCl)
 - Microplate reader
- Procedure:
 - Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 - Prepare serial dilutions of AdOx in the complete culture medium. Treat the cells with these various concentrations and a vehicle control (e.g., DMSO at the same final concentration).
 - Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
 - Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
 - Add the solubilization solution to each well to dissolve the formazan crystals.
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
 - Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blotting for Protein Analysis

This protocol allows for the analysis of specific protein levels affected by AdOx treatment.^{[1][8]}

- Materials:
 - AdOx-treated and control cell lysates
 - RIPA buffer (or other suitable lysis buffer) with protease inhibitors
 - BCA or Bradford protein assay reagents
 - SDS-PAGE gels and running buffer
 - PVDF or nitrocellulose membrane
 - Transfer buffer and apparatus
 - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 - Primary antibodies (specific to target proteins)
 - HRP-conjugated secondary antibodies
 - Enhanced chemiluminescence (ECL) substrate
 - Chemiluminescence imaging system
- Procedure:
 - Cell Lysis: After treating cells with AdOx for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer to extract total protein.
 - Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
 - SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
 - Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
- Washing: Wash the membrane three times with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

Conclusion

Adenosine dialdehyde is an invaluable research tool for investigating the role of methylation in diverse biological processes.^[1] Its potent and well-characterized inhibition of SAH hydrolase provides a reliable method to manipulate cellular methylation levels and study the downstream consequences.^{[1][5]} The initial characterization of AdOx has highlighted its significant potential as an anticancer and antiviral agent, making it a subject of continued interest in drug development and molecular biology research.^{[1][6]} The protocols and data presented in this guide offer a foundational resource for scientists employing AdOx in their research endeavors.

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References

- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Adenosine dialdehyde (34240-05-6) for sale [vulcanchem.com]

- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Adenosine Dialdehyde (ADOX) | 34240-05-6 | MOLNOVA [molnova.com]
- 8. benchchem.com [benchchem.com]
- 9. DNA and protein methyltransferases inhibition by adenosine dialdehyde reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
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